![molecular formula C22H24N4O4 B2530167 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921776-44-5](/img/structure/B2530167.png)
2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The pyrido[3,2-d]pyrimidin-1(2H)-one ring and the tetrahydrofuran ring are both cyclic structures, which can contribute to the stability of the molecule. The presence of the acetamide group could also influence the molecule’s polarity and solubility .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetamide group could potentially undergo hydrolysis to form an acid and an amine. The pyrido[3,2-d]pyrimidin-1(2H)-one ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, its solubility would be influenced by its polarity, and its stability could be affected by the presence of the cyclic structures .Scientific Research Applications
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have gained attention due to the pressing need to address water scarcity and the accumulation of recalcitrant compounds in the environment. In this context, the degradation pathways and biotoxicity of by-products of acetaminophen (ACT), including acetamide, have been studied extensively. The work of Qutob et al. (2022) emphasizes the importance of understanding the most reactive sites in molecules like ACT to enhance degradation processes and mitigate environmental threats, employing methods such as the Fukui function for predictive analysis (Qutob et al., 2022).
Chemical Toxicology
Kennedy (2001) revisits the toxicological profiles of various chemicals, including acetamide, to provide a comprehensive update on the biological effects these compounds can have on humans and the environment. This review is critical for understanding the nuanced biological responses to chemicals like acetamide and formulating safety regulations and guidelines (Kennedy, 2001).
Pharmaceutical Applications
In the realm of pharmaceuticals, the synthesis and characterization of compounds for potential therapeutic use are vital. Gondkar et al. (2013) shed light on the synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives, which have demonstrated in vitro anti-inflammatory activity. This research contributes significantly to the discovery and development of new anti-inflammatory drugs (Gondkar et al., 2013).
Neuropharmacology
The study of neuroprotective agents like YM872 provides insights into potential treatments for acute conditions such as stroke. Takahashi et al. (2006) explore YM872's properties and efficacy, highlighting its potential therapeutic application in human stroke treatment due to its selective and potent antagonistic action on alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors (Takahashi et al., 2006).
Future Directions
properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-15-6-8-16(9-7-15)13-26-21(28)20-18(5-2-10-23-20)25(22(26)29)14-19(27)24-12-17-4-3-11-30-17/h2,5-10,17H,3-4,11-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAFPNVLCZYORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
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